N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
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Overview
Description
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of bromine atoms at positions 6 and 8, a 4-methylphenyl group at position 2, and a propanamide group at position 3 of the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction proceeds under mild conditions and yields the desired imidazo[1,2-a]pyridine derivatives with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, solvent-free and catalyst-free synthesis methods have been explored to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms at positions 6 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves its interaction with specific molecular targets. For instance, it may bind to γ-aminobutyric acid receptors in the central nervous system, leading to sedative and hypnotic effects . Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide
- N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
- N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Uniqueness
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms and the 4-methylphenyl group contribute to its high reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C17H15Br2N3O |
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Molecular Weight |
437.1 g/mol |
IUPAC Name |
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C17H15Br2N3O/c1-3-14(23)20-17-15(11-6-4-10(2)5-7-11)21-16-13(19)8-12(18)9-22(16)17/h4-9H,3H2,1-2H3,(H,20,23) |
InChI Key |
CTSSXHWNBJUVLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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